

Comparing NBI-27914 with Antalarmin and R121919.

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Compound of Interest

Compound Name: NBI-27914 hydrochloride

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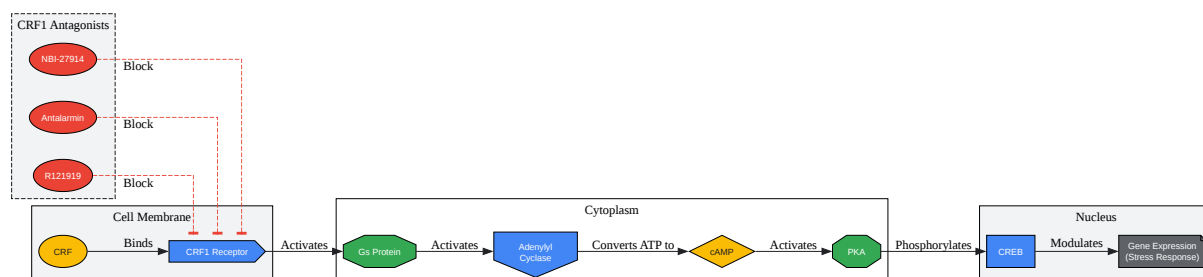
A Comparative Guide to CRF1 Receptor Antagonists: NBI-27914 vs. Antalarmin and R121919

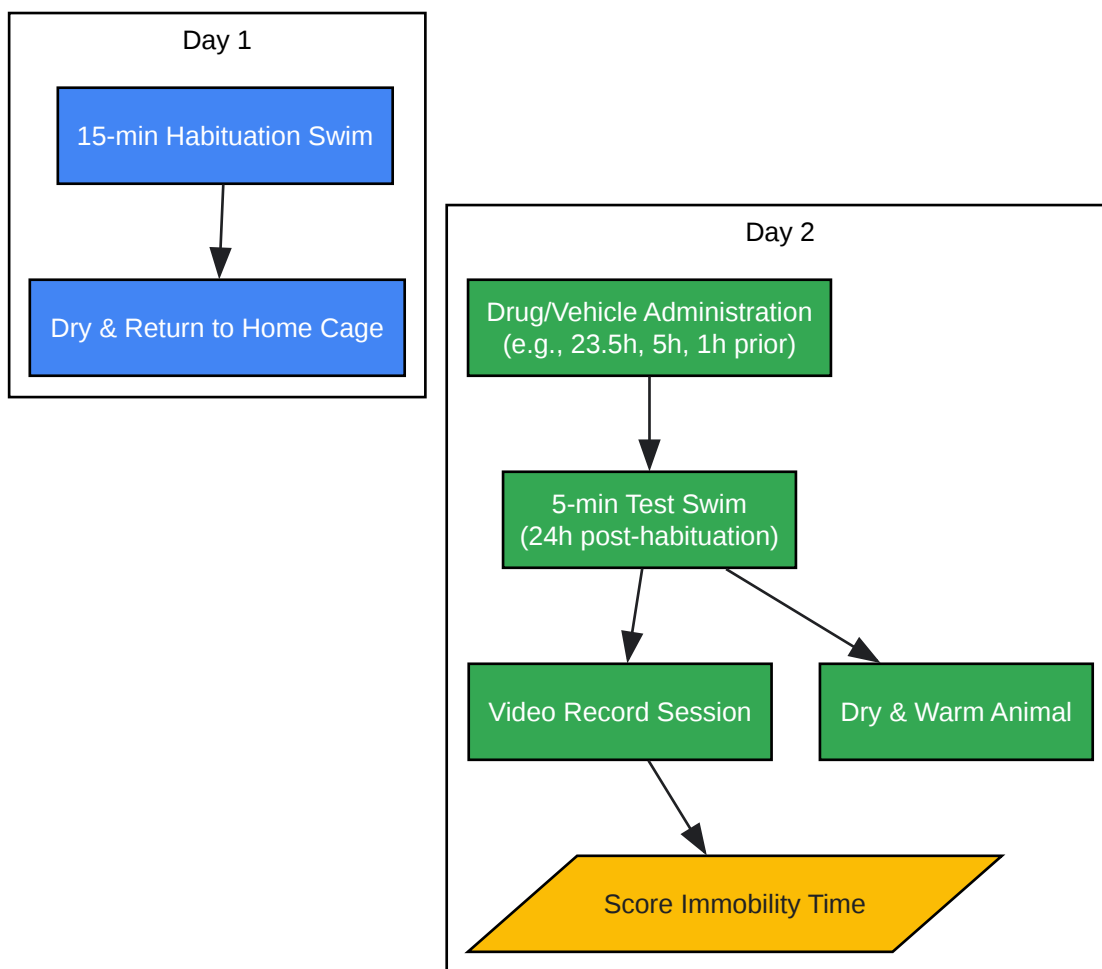
Introduction to CRF1 Receptor Antagonists

Corticotropin-releasing factor (CRF), and its primary receptor in the central nervous system, CRF1, are integral to the neuroendocrine, autonomic, and behavioral responses to stress.[1] Dysregulation of the CRF/CRF1 system has been implicated in the pathophysiology of several stress-related psychiatric conditions, including anxiety and depression. Consequently, CRF1 receptor antagonists, which block the action of CRF at this receptor, have been a significant focus of drug discovery efforts for novel therapeutics.[1] This guide provides a comparative overview of three nonpeptide CRF1 receptor antagonists: NBI-27914, Antalarmin, and R121919, with a focus on their preclinical performance backed by experimental data.

Mechanism of Action and Signaling Pathway

NBI-27914, Antalarmin, and R121919 are all non-peptide small molecules that function as antagonists at the CRF1 receptor. The CRF1 receptor is a G-protein-coupled receptor (GPCR) that, upon binding of CRF, primarily couples to a stimulatory G-protein (Gs) to activate the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP). [2] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and neuronal function. By binding to the CRF1 receptor, these antagonists prevent the conformational change necessary for G-protein coupling and subsequent downstream signaling, thereby blocking the physiological effects of CRF.





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